2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate
Description
2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate, also known as pentaerythrityl trioleate (INCI name: PENTAERYTHRITYL TRIOLEATE), is a branched ester derived from pentaerythritol and oleic acid. Its molecular structure features a central propane backbone with three oleate ester groups and one residual hydroxymethyl group . The compound is characterized by:
- CAS No.: 39874-62-9
- Molecular formula: C₅₇H₁₀₄O₆ (inferred from structural analysis)
- Function: Primarily used as an emollient and viscosity-controlling agent in cosmetic formulations due to its lipid-rich, non-polar nature, which enhances skin moisturization and texture .
The compound’s structure enables high lipophilicity and stability, making it suitable for applications requiring prolonged hydration and compatibility with oils in skincare products.
Properties
CAS No. |
39874-62-9 |
|---|---|
Molecular Formula |
C59H108O7 |
Molecular Weight |
929.5 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-3-[(E)-octadec-9-enoyl]oxy-2-[[(E)-octadec-9-enoyl]oxymethyl]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C59H108O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(61)64-53-59(52-60,54-65-57(62)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)55-66-58(63)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,60H,4-24,31-55H2,1-3H3/b28-25-,29-26+,30-27+ |
InChI Key |
WOMIGYWYSKWGFG-UCTUUELPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Biological Activity
2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate, commonly referred to as dioleate, is a glycerol derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that includes oleoyl and hydroxymethyl functionalities, which may contribute to its interactions within biological systems.
Chemical Structure and Properties
- Chemical Formula : C₅₉H₁₀₈O₇
- Molecular Weight : 1,023.47 g/mol
- CAS Registry Number : 6441609
- IUPAC Name : this compound
The compound features a glycerol backbone with two oleate chains, which are long-chain fatty acids known for their role in cellular membranes and signaling pathways.
Antioxidant Properties
Research has indicated that compounds with oleate moieties exhibit significant antioxidant properties. Dioleate has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is critical in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.
Anti-inflammatory Effects
Dioleate has demonstrated anti-inflammatory properties in several studies. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This effect can be particularly beneficial in conditions such as arthritis and inflammatory bowel disease.
Lipid Metabolism
The presence of oleic acid chains in dioleate suggests a role in lipid metabolism. Studies have shown that dioleate can influence lipid profiles by promoting the uptake of fatty acids into cells, which may enhance energy production and storage. This property could be advantageous in managing metabolic disorders such as obesity and type 2 diabetes.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various glycerol derivatives, including dioleate. Using the DPPH radical scavenging assay, dioleate exhibited a scavenging activity comparable to that of established antioxidants like ascorbic acid. This suggests its potential use in functional foods and nutraceuticals aimed at reducing oxidative stress.
Case Study 2: Anti-inflammatory Mechanism Investigation
In an experimental model of inflammation induced by lipopolysaccharide (LPS), dioleate was administered to assess its impact on cytokine production. Results showed a significant reduction in TNF-alpha and IL-6 levels, indicating that dioleate effectively mitigates inflammatory responses at the molecular level.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 1,023.47 g/mol |
| Antioxidant Activity | Comparable to ascorbic acid |
| Anti-inflammatory Effect | Reduces TNF-alpha and IL-6 |
| Lipid Metabolism Influence | Promotes fatty acid uptake |
Comparison with Similar Compounds
(A) Pentaerythritol Triacrylate (CAS 3524-68-3)
- Structure : Pentaerythritol core with three acrylate groups and one hydroxymethyl group.
- Molecular formula : C₁₄H₁₈O₆ .
- Key properties: Reactive acrylate groups enable photopolymerization, making it critical in 3D printing resins (e.g., Nanoscribe’s IP-L780 photopolymer) . Lower molecular weight (~282 g/mol) compared to oleate esters. Requires stabilizers (e.g., 4-methoxyphenol) to prevent premature polymerization .
- Applications : Photoresins, coatings, and adhesives.
(B) Trimethylolpropane Trioleate (CAS 57675-44-2)
(C) 2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl Dioleate (CAS 25111-05-1)
- Structure : Trimethylolpropane derivative with two oleate groups.
- Molecular formula : C₄₂H₇₈O₅ .
- Key properties :
Comparative Analysis Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|---|
| Pentaerythrityl trioleate | 39874-62-9 | C₅₇H₁₀₄O₆ | ~908 (estimated) | 3 oleate esters | Cosmetics (emollients) |
| Pentaerythritol triacrylate | 3524-68-3 | C₁₄H₁₈O₆ | 282 | 3 acrylate esters | 3D printing, coatings |
| Trimethylolpropane trioleate | 57675-44-2 | C₆₀H₁₁₀O₆ | 927.5 | 3 oleate esters | Plasticizers, lubricants |
| Trimethylolpropane dioleate | 25111-05-1 | C₄₂H₇₈O₅ | 663 | 2 oleate esters | Biocatalysis, intermediates |
Functional and Application Differences
Reactivity :
- Acrylate derivatives (e.g., pentaerythritol triacrylate) are highly reactive due to unsaturated acrylate groups, enabling rapid polymerization under UV light .
- Oleate esters are chemically inert, prioritizing stability and moisturization in cosmetics .
Physical Properties :
- Oleate esters exhibit higher hydrophobicity and viscosity, ideal for lipid-based formulations.
- Acrylates have lower viscosity and are tailored for photoresin fluidity .
Safety :
Preparation Methods
General Synthetic Route
The primary and most widely reported method for synthesizing this compound involves esterification of the polyhydric alcohol pentaerythritol with oleic acid . This process forms the triester with one remaining hydroxymethyl group on the central carbon atom of pentaerythritol.
$$
\text{Pentaerythritol} + 3 \times \text{Oleic acid} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{this compound} + 3 \times H_2O
$$
Detailed Reaction Conditions and Catalysts
Catalysts: Acid catalysts such as p-toluenesulfonic acid , sulfuric acid , or metal salts (e.g., tin(II) chloride dihydrate ) are commonly employed to promote esterification.
Temperature: Elevated temperatures around 170–180 °C are optimal for efficient esterification without degradation of unsaturated fatty acid chains.
Molar Ratios: A molar ratio of oleic acid to pentaerythritol close to 3:1 is used to favor triester formation, though slight excess of oleic acid can drive the reaction to completion.
Reaction Time: Typically ranges from 2 to 4 hours depending on catalyst efficiency and temperature control.
Vacuum Application: Vacuum distillation or reduced pressure (~0.07–0.1 MPa) is applied during or post-reaction to continuously remove water formed and shift equilibrium towards ester formation.
Optimization Studies from Related Esterifications
Research on structurally similar esters like Trimethylolpropane trioleate (TMPTO) provides valuable insights into optimizing reaction parameters applicable to pentaerythritol trioleate synthesis:
This study demonstrated that the use of tin(II) chloride as a catalyst under vacuum and controlled temperature yielded high conversion and purity, which is translatable to pentaerythritol-based esters.
Purification and Characterization
Purification: Post-reaction, the crude product is typically purified by vacuum distillation or solvent extraction to remove unreacted oleic acid and catalyst residues.
Characterization: Fourier Transform Infrared Spectroscopy (FTIR) confirms ester bond formation by the appearance of characteristic carbonyl (C=O) stretching bands (~1740 cm⁻¹) and disappearance of hydroxyl peaks. Nuclear Magnetic Resonance (NMR) spectroscopy further verifies the triester structure and the presence of the hydroxymethyl group.
Summary Table: Preparation Parameters for this compound
| Step | Parameter/Condition | Notes |
|---|---|---|
| Reactants | Pentaerythritol, Oleic acid | Molar ratio ~1:3 (pentaerythritol:oleic acid) |
| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid, SnCl2·2H2O) | Catalyst loading ~2% w/w of pentaerythritol |
| Temperature | 170–180 °C | Controlled heating to avoid fatty acid degradation |
| Reaction Time | 2–4 hours | Dependent on catalyst and temperature |
| Pressure | Reduced pressure (vacuum) ~0.07–0.1 MPa | To remove water and drive esterification |
| Purification | Vacuum distillation, solvent extraction | Removes unreacted acid and catalyst |
| Characterization | FTIR, NMR | Confirms ester bonds and structure |
Research Discoveries and Industrial Relevance
The esterification process for this compound is well-established, with optimization studies on related polyol trioleates providing a framework for maximizing yield and purity.
The presence of oleoyl groups contributes to the compound’s desirable properties such as biodegradability, thermal stability, and lubricity, making it suitable for environmentally friendly lubricants and cosmetic formulations.
The hydroxymethyl group remaining in the molecule offers potential for further chemical modification, expanding its utility in specialty chemical synthesis.
Q & A
Q. What are the optimal synthetic routes for 2-(Hydroxymethyl)-2-((oleoyloxy)methyl)-1,3-propanediyl dioleate, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis of this compound typically involves multi-step esterification and hydroxyl protection/deprotection strategies. Key steps include:
- Temperature Control : Maintaining reaction temperatures between 40–60°C to prevent thermal degradation of oleoyl groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- Catalyst Use : Lipases or acid catalysts (e.g., p-toluenesulfonic acid) improve esterification efficiency .
Yield optimization requires real-time monitoring via thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometric ratios .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm ester linkages and hydroxyl group positions. Deuterated chloroform (CDCl) is preferred for solubility .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between regioisomers .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carbonyl (C=O, ~1740 cm) and hydroxyl (-OH, ~3400 cm) functional groups .
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
Methodological Answer:
- Storage Conditions : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of ester bonds .
- Light Sensitivity : Protect from UV light using amber glassware to avoid radical-induced degradation .
- Moisture Control : Use desiccants (e.g., silica gel) in storage environments to minimize hydrolytic cleavage .
Advanced Research Questions
Q. How can computational reaction path search methods be integrated into experimental design to optimize synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states, reducing trial-and-error experimentation .
- Information Science : Apply machine learning to analyze historical reaction data, predicting optimal solvent-catalyst combinations for esterification .
- Feedback Loops : Integrate experimental results (e.g., yields, purity) into computational models to refine predictions iteratively .
Q. What strategies are recommended for resolving contradictions in experimental data related to the compound’s reactivity or stability?
Methodological Answer:
- Comparative Analysis : Use side-by-side experiments under controlled variables (e.g., pH, temperature) to isolate conflicting factors .
- Cross-Validation : Employ multiple characterization techniques (e.g., NMR + XRD) to confirm structural assignments and rule out artifacts .
- Collaborative Frameworks : Leverage interdisciplinary approaches (e.g., combining synthetic chemistry with computational modeling) to address discrepancies .
Q. How can membrane separation technologies be applied in the purification of this compound, and what parameters influence efficiency?
Methodological Answer:
- Nanofiltration Membranes : Select membranes with molecular weight cutoffs (MWCO) < 500 Da to separate unreacted oleic acid from the product .
- Operational Parameters : Optimize transmembrane pressure (3–5 bar) and flow rate (0.5–1 L/min) to balance purity and throughput .
- Solvent Compatibility : Ensure membrane materials (e.g., polyamide) are resistant to organic solvents like THF or DMF .
Q. What toxicological profiles must be established for safe handling, and how should exposure control measures be designed?
Methodological Answer:
- Acute Toxicity Testing : Conduct OECD Guideline 423 assays to determine LD values in rodent models .
- Exposure Controls : Implement fume hoods (face velocity ≥ 0.5 m/s) and PPE (nitrile gloves, P95 respirators) to limit inhalation and dermal contact .
- Waste Management : Neutralize acidic byproducts with calcium carbonate before disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
